1,3-Dimethyl-1H-pyrazole-5-carboxamide

Description

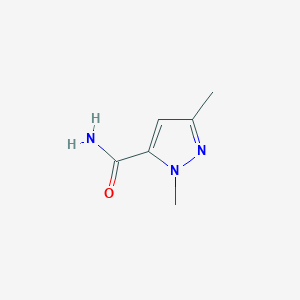

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOPPJWNONMZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371258 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136678-93-8 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. The described methodology is a multi-step process commencing with the formation of a pyrazole ester precursor, followed by hydrolysis to the corresponding carboxylic acid, and culminating in the amidation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflow.

I. Overall Synthesis Pathway

The synthesis of this compound can be strategically divided into three primary stages:

-

Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate: This initial stage involves the construction of the core dimethylpyrazole ring system with an ethyl ester at the 5-position.

-

Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the final amidation step.

-

Amidation to this compound: The carboxylic acid is activated and subsequently reacted with an ammonia source to form the desired carboxamide.

The logical flow of this synthetic strategy is depicted in the workflow diagram below.

II. Experimental Protocols and Data

This section provides detailed methodologies for the key transformations in the synthesis pathway, accompanied by tables summarizing the quantitative data.

Stage 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This stage is a two-step process as outlined in patent CN112279812A.[1]

Step 1a: Preparation of the Intermediate

This step involves the condensation of diethyl oxalate and acetone in the presence of sodium ethoxide.

-

Reaction Scheme:

-

Experimental Protocol:

-

To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the reaction mixture to a temperature between 5-15 °C.

-

Slowly add acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.

-

After the addition is complete, maintain the temperature and allow the reaction to proceed for 24 hours.

-

The resulting reaction mixture containing the intermediate is used directly in the next step after workup. A typical workup involves pouring the reaction mixture into ice water and adjusting the pH to 2-3 with acetic acid.[1]

-

Step 1b: Cyclization to Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

The intermediate from the previous step is reacted with methylhydrazine to form the pyrazole ring.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a reaction flask, combine the intermediate from Step 1a with dimethylformamide (DMF).

-

Cool the mixture to 5-15 °C.

-

Slowly add a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15 °C.

-

Once the addition is complete, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be further purified by vacuum distillation.[1]

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 88.1% |

| Gas Phase Purity | 98% |

Table 1: Quantitative data for the synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate.[1]

Stage 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The synthesized ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is a common procedure for converting esters to carboxylic acids.[2]

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl).

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[2]

-

Stage 3: Amidation to this compound

The final step is the conversion of the carboxylic acid to the desired carboxamide. A common and effective method involves the formation of an acid chloride intermediate followed by reaction with ammonia.

-

Reaction Scheme:

References

physicochemical properties of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and insecticidal properties.[1][2][3] The structural characteristics of the pyrazole ring, particularly its ability to engage in hydrogen bonding, make it a valuable scaffold in drug discovery.[4] This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of this compound, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental and its immediate precursors are summarized below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₉N₃O | [5][6] |

| Molecular Weight | 139.16 g/mol | [6] |

| CAS Number | 136678-93-8 | [5][7] |

| SMILES | CN1N=C(C)C=C1C(N)=O | [5] |

| InChI Key | RKOPPJWNONMZGZ-UHFFFAOYSA-N | [5] |

| Melting Point | 208-213 °C (for precursor acid) | [8][9] |

| Boiling Point | ~302 °C (Predicted for precursor acid) | [8] |

| pKa | 3.11 ± 0.25 (Predicted for precursor acid) | [8] |

| Solubility | Slightly soluble in Chloroform (Heated), Methanol (for precursor acid) | [8] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. The most common strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulation to introduce the carboxamide moiety.[1]

General Synthetic Workflow

The logical flow for the synthesis of 1H-pyrazole-5-carboxamide derivatives generally begins with the formation of a pyrazole-5-carboxylate ester, which is then hydrolyzed to a carboxylic acid before the final amidation step.[1]

Caption: Synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [10]

-

To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the reaction mixture to between 5-15 °C.

-

Slowly add acetone dropwise to the solution, ensuring the internal temperature is maintained below 15 °C.

-

Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.

-

In a separate vessel, dissolve the intermediate in DMF and cool the solution to 5-15 °C.

-

Slowly add a 40% methylhydrazine solution dropwise, keeping the internal temperature below 15 °C.

-

After the addition is complete, heat the mixture to 40-50 °C and maintain for approximately 6-8 hours.

-

Concentrate the reaction solution under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid [8]

-

Slowly add the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate ester to a 20% aqueous sodium hydroxide solution at 0 °C.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Cool the mixture back to 0 °C and slowly add concentrated hydrochloric acid to precipitate the product.

-

Stir the resulting slurry for another 18 hours at room temperature.

-

Filter the solid product, wash with water, and dry in a vacuum oven.

Step 3: Amidation to this compound [11]

-

Mix 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid with an excess of thionyl chloride (SOCl₂).

-

Heat the mixture at reflux for 2 hours to form the acyl chloride.

-

Concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Cool the residue to 0 °C and slowly add aqueous ammonia (NH₃·H₂O) dropwise with stirring.

-

Collect the resulting solid product by filtration to yield this compound.

Biological Activity and Mechanism of Action

Pyrazole carboxamides are recognized for a wide spectrum of biological activities.[2] While specific signaling pathway data for this compound is not extensively detailed, studies on structurally related pyrazole carboxamides provide insights into their potential mechanisms of action, particularly as antifungal agents.

One study on a novel pyrazole carboxamide, SCU2028, demonstrated potent activity against the fungus Rhizoctonia solani.[12] The mechanism of action was elucidated to involve the disruption of the fungus's cell wall and membrane integrity.[12] Furthermore, proteomic analysis indicated that the compound affects physiological and biochemical pathways within the mitochondria, specifically inhibiting the respiratory chain at complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[12] Interestingly, a different series of 1-methyl-1H-pyrazole-5-carboxamides showed that their acute mammalian toxicity was also linked to the inhibition of mitochondrial respiration, highlighting the importance of this target.[13]

Caption: Proposed antifungal mechanism for pyrazole carboxamides.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - C6H9N3O | CSSB00011216971 [chem-space.com]

- 6. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | C6H9N3O | CID 70280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 136678-93-8 [amp.chemicalbook.com]

- 8. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]

- 9. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 97 5744-56-9 [sigmaaldrich.com]

- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 11. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanisms of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1,3-Dimethyl-1H-pyrazole-5-carboxamide, based on extensive research into structurally similar pyrazole carboxamide derivatives. As of the date of this publication, specific experimental data on the mechanism of action for this particular compound is not available in the public domain. The information presented herein is intended to guide future research and hypothesis testing.

Introduction

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities. These activities stem from the ability of the pyrazole ring and its substituents to interact with various biological targets. This technical guide consolidates the current understanding of the probable mechanisms of action for this compound by examining the established activities of its close analogs. The primary putative mechanisms include inhibition of succinate dehydrogenase (SDH), carbonic anhydrases (CAs), and cyclooxygenase-2 (COX-2), as well as broader effects on mitochondrial respiration.

Putative Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

A significant number of pyrazole carboxamide derivatives are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This is a primary mechanism for the fungicidal and insecticidal properties of many commercial pyrazole carboxamides.[1][3][7]

Data on Structurally Related SDH Inhibitors

The following table summarizes the inhibitory activity of various pyrazole carboxamide derivatives against SDH. This data provides a reference for the potential potency of this compound.

| Compound Class | Target Organism/Enzyme | IC50/EC50 | Reference |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | 0.014 µM | [2] |

| Pyrazole-4-carboxamides with oxime ether | Rhizoctonia solani SDH | 2.04 µM | [6] |

| Pyrazole-4-carboxamide derivatives | Rhizoctonia solani | 1.1 µg/mL | [3] |

| Pyrazole carboxamide (SCU2028) | Rhizoctonia solani | 0.022 mg/L | [8] |

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a method to determine the inhibitory effect of a test compound on SDH activity, often measured by the reduction of a specific substrate.

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the mitochondrial preparation or purified SDH enzyme.

-

Immediately after adding the enzyme, add succinate to start the reaction.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a key structural motif in medicinal chemistry, and a thorough understanding of its analytical profile is crucial for its application in drug discovery and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | C4-H (pyrazole ring) |

| ~5.5-7.5 | br s | 2H | -CONH₂ |

| ~4.1 | s | 3H | N1-CH₃ |

| ~2.3 | s | 3H | C3-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (carboxamide) |

| ~149 | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~108 | C4 (pyrazole ring) |

| ~37 | N1-CH₃ |

| ~13 | C3-CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1480 | Medium | C=C stretch (pyrazole ring) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 139.07 | [M]⁺ (Molecular Ion) |

| 122.07 | [M-NH₃]⁺ |

| 96.06 | [M-CONH₂]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5744-56-9).

-

Formation of the Acid Chloride: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride.

-

Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath. A solution of aqueous ammonia is then added dropwise with vigorous stirring. The reaction mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

In-Depth Technical Guide: Solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Dimethyl-1H-pyrazole-5-carboxamide

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral to the development of a wide range of therapeutic agents due to their diverse biological activities. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their efficacy, bioavailability, and suitability for formulation. Understanding the solubility of this compound in different solvents is therefore a fundamental prerequisite for its application in research and drug development.

Generally, pyrazole derivatives exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. The solubility profile is significantly influenced by the nature and position of substituents on the pyrazole ring. In the case of this compound, the presence of the carboxamide group can potentially increase polarity and hydrogen bonding capacity, while the two methyl groups contribute to its lipophilicity.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.16 g/mol | - |

| Melting Point | 164 °C | [1] |

| Boiling Point (Predicted) | 288.7 ± 28.0 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 15.55 ± 0.50 | [1] |

| Appearance | White to off-white solid | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the available scientific literature. However, based on the general solubility characteristics of pyrazole derivatives, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. It is strongly recommended that researchers determine the quantitative solubility for their specific application and conditions using the protocols outlined in this guide.

| Solvent | Chemical Formula | Type | Expected Solubility | Quantitative Data (g/L) |

| Water | H₂O | Polar Protic | Low | Not Available |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Available |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble | Not Available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble | Not Available |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Not Available |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the solubility of a solid compound like this compound. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is considered a gold standard for obtaining thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical technique, such as HPLC.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for the analyte (e.g., C18 reverse-phase)

-

Mobile phase for HPLC

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure there is undissolved solid present.

-

Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate and quantify this compound.

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizations

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of this compound, starting from readily available precursors. This workflow is a representation of a typical synthetic route and may be subject to variations and optimizations.

Caption: General synthetic route for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While specific quantitative data remains to be broadly published, the provided experimental protocols offer a clear path for researchers to generate this crucial information. The synthesis workflow and safety information further support the effective and safe use of this compound in a laboratory setting. It is anticipated that with the application of these methodologies, a more complete solubility profile for this and other important pyrazole derivatives will be established, aiding in their continued development as valuable therapeutic agents.

References

Potential Biological Targets of 1,3-Dimethyl-1H-pyrazole-5-carboxamide: An In-depth Technical Guide

Disclaimer: Direct experimental data for the biological targets of 1,3-Dimethyl-1H-pyrazole-5-carboxamide is limited in publicly available literature. This guide provides an in-depth analysis of the potential biological targets based on the well-documented activities of structurally related pyrazole carboxamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the mechanism of action of this specific compound.

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a broad spectrum of biological activities. Extensive research on analogous compounds suggests that this compound could potentially interact with several key biological targets, primarily centered around cellular respiration and protein kinase signaling pathways.

Inhibition of Mitochondrial Respiration

A predominant mechanism of action for many pyrazole carboxamide derivatives is the disruption of the mitochondrial electron transport chain, a critical process for cellular energy production in the form of ATP.

Succinate Dehydrogenase (SDH) - Complex II

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. A large class of pyrazole carboxamide fungicides, known as SDHIs, act by inhibiting this enzyme.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these compounds block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a halt in ATP synthesis, an accumulation of reactive oxygen species (ROS), and ultimately fungal cell death.[1]

NADH Dehydrogenase - Complex I

Several pyrazole carboxamide derivatives have been identified as inhibitors of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the respiratory electron transport chain. Inhibition of Complex I blocks the oxidation of NADH, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism is particularly relevant for the insecticidal and some antifungal activities observed for this class of compounds.[2]

Quantitative Data on Mitochondrial Respiration Inhibition by Pyrazole Carboxamide Derivatives

| Compound Class | Target | Organism/Cell Line | Activity Metric | Value | Reference |

| Pyrazole-4-carboxamide Derivative (E1) | SDH | Rhizoctonia solani | IC50 | 3.3 µM | [3] |

| Pyrazole-furan/thiophene carboxamide (5l) | SDH | Botrytis cinerea | IC50 | 0.506 µg/mL | [4] |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | SDH | Porcine | IC50 | 0.014 µM | [5] |

| Pyrazole-furan/thiophene carboxamide (5j) | Botrytis cinerea | Botrytis cinerea | EC50 | 0.540 µg/mL | [1] |

| Pyrazole-furan/thiophene carboxamide (5l) | Botrytis cinerea | Botrytis cinerea | EC50 | 0.392 µg/mL | [1] |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7u) | Wheat powdery mildew | Blumeria graminis | EC50 | 0.633 mg/L | [5] |

Modulation of Protein Kinase Activity

The pyrazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Various pyrazole carboxamide derivatives have been shown to inhibit different protein kinases.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed to target both wild-type and mutant forms of FGFRs.

Aurora Kinases

Aurora kinases (A and B) are essential for cell division, and their overexpression is common in many human cancers. Pyrazole-4-carboxamide analogues have been discovered as dual inhibitors of Aurora kinases A and B.

Other Potential Kinase Targets

Studies have also indicated that pyrazole carboxamide derivatives can inhibit other kinases, including:

-

Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways.[7]

Quantitative Data on Kinase Inhibition by Pyrazole Carboxamide Derivatives

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| 4-amino-(1H)-pyrazole derivative (3f) | JAK1 | IC50 | 3.4 nM | [7] |

| 4-amino-(1H)-pyrazole derivative (3f) | JAK2 | IC50 | 2.2 nM | [7] |

| 4-amino-(1H)-pyrazole derivative (3f) | JAK3 | IC50 | 3.5 nM | [7] |

| Pyrazole-based derivative (1) | Akt1 | IC50 | 61 nM | [6] |

| Pyrazole-based derivative (2) | Akt1 | IC50 | 1.3 nM | [6] |

| Pyrazole carboxamide derivative (46) | JNK-1 | IC50 | 2.8 µM | [6] |

| Pyrazole derivative (P-6) | Aurora-A kinase | IC50 | 0.11 µM | [2] |

Anticancer and Cytotoxic Activity

Reflecting their ability to inhibit key cellular processes like respiration and kinase signaling, many pyrazole carboxamide derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data on Cytotoxicity of Pyrazole Carboxamide Derivatives

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |

| Pyrazole-based derivative (P3C) | MDA-MB-231 | Triple-Negative Breast Cancer | CC50 | 0.25 µM | [8] |

| Pyrazole-based derivative (P3C) | MDA-MB-468 | Triple-Negative Breast Cancer | CC50 | 0.49 µM | [8] |

| Pyrazole derivative (P-6) | HCT 116 | Colon Cancer | IC50 | 0.37 µM | [2] |

| Pyrazole derivative (P-6) | MCF-7 | Breast Cancer | IC50 | 0.44 µM | [2] |

| Pyrazole–indole hybrid (7a) | HepG2 | Liver Cancer | IC50 | 6.1 µM | [9] |

| Pyrazole–indole hybrid (7b) | HepG2 | Liver Cancer | IC50 | 7.9 µM | [9] |

| Pyrazole-based derivative (1) | HCT116 | Colon Cancer | IC50 | 7.76 µM | [6] |

| Pyrazole-based derivative (1) | OVCAR-8 | Ovarian Cancer | IC50 | 9.76 µM | [6] |

Potential Interaction with DNA

Some studies suggest that certain 1H-pyrazole-3-carboxamide derivatives may exert their antitumor effects through direct interaction with DNA. These compounds have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA.[10] This represents a potential, though less commonly reported, mechanism of action for this class of molecules.

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against SDH.[1]

1. Preparation of Mitochondrial Fraction:

-

Homogenize fungal mycelia or a relevant tissue source in an ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Pellet the mitochondria from the supernatant by high-speed centrifugation.

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

2. Assay Procedure:

-

In a 96-well plate, add the prepared mitochondrial suspension.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the enzymatic reaction by adding a reaction mixture containing succinate as the substrate and an electron acceptor dye like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT).

-

Monitor the change in absorbance of the dye over time using a microplate reader. The rate of dye reduction is proportional to SDH activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration that causes 50% inhibition of SDH activity) by plotting the inhibition percentage against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the ability of a compound to inhibit the activity of a specific protein kinase.[11]

1. Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

2. Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

To the wells of a 384-well plate, add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control.

-

Add the kinase enzyme solution to all wells.

-

Incubate at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured with a plate reader.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[12][13]

1. Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the old medium with the medium containing the test compound at different concentrations. Include untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

2. Assay Procedure:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

3. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 or CC50 value (the concentration that reduces cell viability by 50%) by plotting cell viability against the compound concentration.

DNA Binding Assay (UV-Visible Absorption Titration)

This protocol describes a method to investigate the interaction between a compound and DNA using UV-Visible spectroscopy.[14][15]

1. Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Test compound

-

UV-Visible spectrophotometer

2. Procedure:

-

Prepare a stock solution of the test compound in Tris-HCl buffer.

-

Prepare a stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be determined by its absorbance at 260 nm.

-

Perform absorption titration experiments by keeping the concentration of the test compound constant while gradually increasing the concentration of CT-DNA.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

3. Data Analysis:

-

Analyze the changes in the absorption spectrum of the compound upon the addition of DNA. Hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption maxima are indicative of interaction.

-

The binding constant (K) can be calculated from the changes in absorbance using appropriate equations, such as the Wolfe-Shimer equation.

Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Carboxamides.

Caption: General Mechanism of Protein Kinase Inhibition by Pyrazole Carboxamide Derivatives.

Experimental Workflow Diagrams

Caption: Experimental Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide from an Ethyl Formate Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with readily available precursors, including ethyl formate, and proceeds through key intermediates to the final product.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence. The general approach involves the initial construction of the pyrazole ring system bearing an ester group at the 5-position, followed by functional group manipulations to install the carboxamide. This strategy allows for the potential diversification of the amide group late in the synthesis if desired.

The key stages of the synthesis are:

-

Formation of a β-ketoester equivalent: This is achieved via a Claisen condensation reaction between a ketone (acetone) and an acylating agent derived from ethyl formate or a related species like diethyl oxalate.

-

Pyrazole Ring Formation: The β-ketoester intermediate undergoes cyclization with methylhydrazine to form the 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The carboxylic acid is activated and subsequently reacted with an ammonia source to yield the target this compound.

II. Experimental Workflows and Visualizations

The logical flow of the primary synthetic route is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol details the one-pot synthesis of the pyrazole ester intermediate via condensation and subsequent cyclization.

Materials:

-

Ethanol (EtOH)

-

Sodium ethoxide (NaOEt)

-

Ethyl formate

-

Acetone

-

40% Methylhydrazine aqueous solution

-

Dimethylformamide (DMF)

-

Acetic acid

Procedure:

-

To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate (as an alternative to the in-situ formation from ethyl formate and another reagent). Cool the reaction mixture to 5-15 °C.[1]

-

Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.[1]

-

After the addition is complete, allow the reaction to stir at this temperature for 24 hours.[1]

-

The resulting intermediate is then used directly in the next step. In a separate flask, add DMF and cool to 5-15 °C.[1]

-

Add the intermediate from the first step to the DMF.[1]

-

Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the internal temperature below 15 °C.[1]

-

After the addition, heat the reaction mixture to 40-50 °C and maintain for 6-8 hours.[1]

-

Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by vacuum distillation to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]

Quantitative Data:

| Step | Product | Yield | Purity (GC) |

| 1 & 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 88.1% | 98% |

Data is based on a similar synthesis route described in patent CN112279812A.[1]

Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[2]

-

Add NaOH or LiOH (1.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C in an ice bath.

-

Carefully acidify the reaction mixture to a pH of 3-4 with 1M HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by filtration.

-

Wash the solid with cold water and dry under high vacuum to yield the pure 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for the subsequent step.

Protocol 3: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the final primary amide.

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Concentrated ammonium hydroxide (NH₄OH) or ammonia gas

Procedure: Part A: Acid Chloride Formation

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[2]

-

Add a catalytic drop of DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

Part B: Amidation

-

Cool a solution of concentrated ammonium hydroxide in a separate flask to 0 °C.

-

Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the final this compound.

Logical Relationship Diagram:

Caption: Key reagents and intermediates in the synthesis.

References

Application Note and Protocol: Amidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dimethyl-1H-pyrazole-5-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The synthesis of these amides is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the amidation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a common precursor in the synthesis of these valuable compounds. The primary method described involves the conversion of the carboxylic acid to an acid chloride intermediate, followed by reaction with a primary or secondary amine. An alternative direct coupling method using common peptide coupling reagents is also discussed.

I. Overview of Synthetic Strategy

The most common and versatile strategy for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxamides is the activation of the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, followed by nucleophilic acyl substitution with a desired amine. This can be achieved through two primary routes:

-

Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide.[1][2]

-

Direct Amide Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]

The choice of method depends on the stability of the amine, desired reaction conditions, and scale of the synthesis.

II. Experimental Workflow

The general workflow for the amidation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid via the acid chloride method is depicted below.

Caption: Workflow for the synthesis of pyrazole-5-carboxamides via an acid chloride intermediate.

III. Experimental Protocols

Protocol 1: Amidation via Acid Chloride Formation

This protocol is adapted from a similar procedure for a pyrazole isomer and is a robust method for a wide range of amines.[2]

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Step 1: Formation of the Acid Chloride

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the mixture becoming a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (in vacuo). The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.[1]

Step 2: Amide Formation

-

Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (2.0-2.5 eq) in anhydrous DCM.[1]

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Direct Amidation using Coupling Reagents

This protocol provides an alternative for amines that may be sensitive to the conditions of acid chloride formation.

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Desired primary or secondary amine

-

Coupling Agent (e.g., HATU, DCC, or PyBOP)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (1.1-1.2 eq) in an anhydrous solvent like DMF or DCM.

-

Add the base (e.g., DIPEA, 2.0-3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

For work-up, if using a water-miscible solvent like DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. If using DCM, proceed directly to washing.

-

If DCC was used, a dicyclohexylurea (DCU) precipitate will form, which can be removed by filtration.[4]

-

Dry the organic layer, concentrate, and purify the product as described in Protocol 1, Step 3.

IV. Data Presentation

The choice of amidation method can significantly impact the yield of the final product. Below is a summary of typical yields obtained for pyrazole carboxamide synthesis using different coupling strategies.

| Starting Material | Amine | Coupling Method/Reagent | Solvent | Base | Yield (%) | Reference |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Ammonia | SOCl₂ | - | - | 81% | [2] |

| 5-Bromothiophene carboxylic acid | Pyrazole amine | TiCl₄ | Pyridine | Pyridine | 12% | [3] |

| 5-Bromothiophene carboxylic acid | Pyrazole amine | DCC / DMAP | DCM | - | 8% | [3] |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | General Amine | HATU / PyBOP | DMF/DCM | DIPEA | 60-95% | Expected |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | General Amine | EDC / HOBt | DMF/DCM | DIPEA | 55-90% | Expected |

Note: "Expected" yields are based on typical outcomes for these standard coupling reagents in similar chemical syntheses and are provided for comparative purposes.

V. Signaling Pathways and Logical Relationships

The logical relationship for selecting an amidation protocol is based on the stability of the substrates and the desired reaction efficiency.

Caption: Decision diagram for selecting an appropriate amidation protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antifungal Assays Using 1,3-Dimethyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives in antifungal assays. The information is curated for researchers in mycology, plant pathology, and drug discovery.

Introduction

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in the agrochemical and pharmaceutical industries due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Many commercial fungicides are based on the pyrazole carboxamide scaffold, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][4] This document focuses on the application of this compound and related derivatives in antifungal susceptibility testing.

Data Presentation: Antifungal Activity of Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro antifungal activity of various pyrazole carboxamide derivatives against several phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL.

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |

| 7af | Alternaria porri | >100 | Carbendazol | 0.99 |

| 7af | Marssonina coronaria | >100 | Carbendazol | 0.96 |

| 7af | Cercospora petroselini | 72.20 | Carbendazol | 0.96 |

| 7af | Rhizoctonia solani | 61.29 | Carbendazol | 1.00 |

| 7bc | Alternaria porri | 11.22 | Carbendazol | 0.99 |

| 7bc | Marssonina coronaria | 7.93 | Carbendazol | 0.96 |

| 7bc | Cercospora petroselini | 27.43 | Carbendazol | 0.96 |

| 7bc | Rhizoctonia solani | 4.99 | Carbendazol | 1.00 |

| 7bg | Alternaria porri | 24.76 | Carbendazol | 0.99 |

| 7bg | Marssonina coronaria | 25.48 | Carbendazol | 0.96 |

| 7bg | Cercospora petroselini | 6.99 | Carbendazol | 0.96 |

| 7bg | Rhizoctonia solani | 5.93 | Carbendazol | 1.00 |

| 7bh | Alternaria porri | 21.01 | Carbendazol | 0.99 |

| 7bh | Marssonina coronaria | 9.08 | Carbendazol | 0.96 |

| 7bh | Cercospora petroselini | 32.40 | Carbendazol | 0.96 |

| 7bh | Rhizoctonia solani | 7.69 | Carbendazol | 1.00 |

| 7bi | Alternaria porri | 11.46 | Carbendazol | 0.99 |

| 7bi | Marssonina coronaria | 15.86 | Carbendazol | 0.96 |

| 7bi | Cercospora petroselini | >100 | Carbendazol | 0.96 |

| 7bi | Rhizoctonia solani | 8.32 | Carbendazol | 1.00 |

| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |

Note: The compound IDs are taken from the study by Sun et al. (2015). The core structure is a pyrazole carboxamide with various substitutions. While not this compound, this data for related structures provides a strong rationale for testing this specific compound.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing by Mycelium Growth Inhibition Method

This protocol is adapted from methodologies used for testing pyrazole carboxamide derivatives against phytopathogenic fungi.[1][2][5]

1. Materials:

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungal cultures (e.g., Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani)[1][2][5]

-

Sterile cork borer (5 mm)

-

Incubator

-

Negative control (DMSO)

2. Procedure:

-

Stock Solution Preparation: Dissolve the test compound and the positive control in DMSO to prepare a stock solution of 10 mg/mL.

-

Preparation of Test Plates:

-

Autoclave PDA medium and cool to 50-60 °C.

-

Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Prepare control plates: one set with the positive control fungicide and another set with DMSO alone (negative control).

-

Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc, with the mycelium facing down, in the center of each test and control plate.

-

-

Incubation: Incubate the plates at 25 ± 2 °C in the dark.

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.

-

Calculate the average colony diameter for each concentration.

-

-

Calculation of Inhibition Rate:

-

Use the following formula to calculate the percentage of mycelial growth inhibition: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.

-

-

Determination of EC₅₀:

-

Plot the inhibition percentage against the logarithm of the compound concentration.

-

Use probit analysis to determine the EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is suitable for determining the MIC of the compound against yeast-like fungi or fungi that can grow in liquid culture.[6][7]

1. Materials:

-

This compound

-

DMSO

-

Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Fluconazole)[9]

-

Negative control (medium with DMSO)

-

Sterility control (medium only)

2. Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain in SDB at an appropriate temperature (e.g., 35 °C for Candida albicans) for 24-48 hours.

-

Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

-

Dilute the standardized suspension 1:100 in fresh SDB to obtain the final inoculum concentration.

-

-

Preparation of Test Plate:

-

Prepare a stock solution of the test compound in DMSO.

-

In the first column of the 96-well plate, add 100 µL of SDB containing the test compound at twice the highest desired final concentration.

-

Add 100 µL of SDB to the remaining wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control wells).

-

Controls:

-

Positive Control: Wells containing the inoculum and a known antifungal agent.

-

Negative Control: Wells containing the inoculum and DMSO at the same concentration as in the test wells.

-

Sterility Control: Wells containing only the medium.

-

-

Incubation: Incubate the plate at the optimal temperature for the fungus for 24-48 hours.

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Alternatively, the absorbance at 600 nm can be read using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% or ≥90% compared to the negative control.

-

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of Action

Many pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4][10] Inhibition of SDH disrupts ATP production, leading to fungal cell death.

Caption: Proposed mechanism of action of pyrazole carboxamides.

Experimental Workflow: Mycelium Growth Inhibition Assay

The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing using the mycelium growth inhibition method.

Caption: Experimental workflow for the mycelium growth inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The antifungal activity of pyrazole carboxamides can be influenced by the nature and position of substituents on the pyrazole and carboxamide moieties. This diagram illustrates key areas for modification to explore SAR.

Caption: Key areas for SAR studies in pyrazole carboxamides.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carboxamide in Insecticide Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives in the development of novel insecticides. This document details their primary modes of action, summarizes insecticidal efficacy data, and provides detailed protocols for key experimental procedures.

Introduction

The this compound scaffold is a key component in a class of modern insecticides known for their high efficacy and, in many cases, favorable safety profiles. These compounds primarily target the insect's nervous and muscular systems, leading to rapid pest control. The most prominent examples are the diamide insecticides, such as chlorantraniliprole and cyantraniliprole, which are derivatives of pyrazole-5-carboxamide.[1][2] Research is ongoing to explore novel derivatives with different modes of action to manage insecticide resistance and broaden the spectrum of activity.

Modes of Action

The insecticidal activity of this compound derivatives stems from their ability to disrupt crucial physiological processes in insects. The primary targets identified to date are the ryanodine receptor (RyR), the gamma-aminobutyric acid (GABA) receptor, and mitochondrial complex I.

Ryanodine Receptor (RyR) Modulation

The most well-established mode of action for many pyrazole-5-carboxamide insecticides, including commercial products like chlorantraniliprole and cyantraniliprole, is the modulation of the insect ryanodine receptor.[3][4][5][6][7][8][9][10][11] These compounds lock the RyR, a calcium channel in the sarcoplasmic reticulum of muscle cells, in an open state. This leads to an uncontrolled release of calcium ions into the cytoplasm, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2][5][6][7][8][9][10]

GABA Receptor Antagonism

Some novel pyrazole-5-carboxamide derivatives have been designed to target the insect's GABA receptor, a ligand-gated chloride ion channel.[5] By acting as antagonists, these compounds block the inhibitory signals of GABA, leading to hyperexcitation of the central nervous system, convulsions, and death.

Mitochondrial Complex I Inhibition

Certain pyrazole-5-carboxamide analogues have been shown to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[2] This disruption of cellular respiration leads to a depletion of ATP, causing energy deprivation and eventual cell death.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. neptjournal.com [neptjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. connectjournals.com [connectjournals.com]

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carboxamide as a Potential VEGFR2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3-Dimethyl-1H-pyrazole-5-carboxamide as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor for cancer research. This document includes detailed protocols for in vitro assays to characterize its inhibitory activity and cellular effects, alongside data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In many cancers, the VEGF/VEGFR2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[1][2][4] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain can block its autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis and tumor progression.[2][4] this compound belongs to the pyrazole class of compounds, several of which have been investigated as kinase inhibitors.[5][6][7][8][9]

Data Presentation: Efficacy of a Putative VEGFR2 Inhibitor

The following tables present hypothetical, yet representative, quantitative data for a compound like this compound, illustrating how to summarize its inhibitory efficacy.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |

| VEGFR2 (KDR) | 50 | 25 | Luminescence-based Kinase Assay |

| VEGFR1 (Flt-1) | 500 | 250 | ELISA-based Kinase Assay |

| PDGFRβ | 800 | 400 | Radiometric Kinase Assay |

| EGFR | >10,000 | >5,000 | Fluorescence-based Kinase Assay |

Table 2: Cellular Activity in Human Umbilical Vein Endothelial Cells (HUVECs)

| Assay | Endpoint | IC50 (nM) |

| VEGF-stimulated Proliferation | BrdU Incorporation | 150 |

| VEGF-stimulated Migration | Transwell Assay | 200 |

| Tube Formation | Matrigel Assay | 250 |

Table 3: In Vivo Efficacy in a Murine Xenograft Model (e.g., B16.F10 Melanoma)

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |

| Vehicle Control | - | 0 | 0 |

| Compound X | 50 | 65 | -45 |

| Compound X | 100 | 82 | -60 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. VEGFR2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[1][3][10]

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition.

-

Materials:

-

Recombinant Human VEGFR2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Max Reagent

-

White 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Add 5 µL of the diluted inhibitor solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

-

To the inhibitor and positive control wells, add 20 µL of diluted VEGFR2 enzyme. To the blank wells, add 20 µL of 1x Kinase Buffer.

-